N-[4-(butylsulfamoyl)phenyl]-3-iodobenzamide
Overview
Description
N-[4-(butylsulfamoyl)phenyl]-3-iodobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a butylsulfamoyl group attached to a phenyl ring, which is further connected to a 3-iodobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfamoyl)phenyl]-3-iodobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the butylsulfamoyl phenyl intermediate: This step involves the reaction of 4-aminophenylsulfonamide with butyl bromide in the presence of a base such as potassium carbonate to form N-(4-butylsulfamoyl)aniline.
Iodination of the benzamide: The next step involves the iodination of 3-aminobenzamide using iodine and a suitable oxidizing agent like sodium iodate to form 3-iodobenzamide.
Coupling reaction: Finally, the N-(4-butylsulfamoyl)aniline is coupled with 3-iodobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butylsulfamoyl)phenyl]-3-iodobenzamide can undergo various chemical reactions, including:
Substitution reactions: The iodine atom in the benzamide moiety can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, particularly at the sulfamoyl group.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
Scientific Research Applications
N-[4-(butylsulfamoyl)phenyl]-3-iodobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The sulfamoyl group may play a crucial role in binding to the active site of enzymes, while the iodobenzamide moiety can enhance the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(butylsulfamoyl)phenyl]-3-fluorobenzamide
- N-(4-octylsulfamoyl-phenyl)-acetamide
Uniqueness
N-[4-(butylsulfamoyl)phenyl]-3-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. Compared to its fluorinated or acetamide counterparts, the iodinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in research and industry.
Properties
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-3-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O3S/c1-2-3-11-19-24(22,23)16-9-7-15(8-10-16)20-17(21)13-5-4-6-14(18)12-13/h4-10,12,19H,2-3,11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWXMPBCORANHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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